1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
Overview
Description
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which consists of a pyrrole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the enantioselective iridium-catalyzed direct hydrogenation of 3-substituted pyrrolo[1,2-a]pyrazines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride can be compared with other similar compounds, such as:
- 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
- 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The unique features of this compound, such as its specific substitution pattern and resulting biological activities, distinguish it from these related compounds.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h1-2,4,8H,3,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXKLBXUNGUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-14-7 | |
Record name | Pyrrolo[1,2-a]pyrazine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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